Sodium dichloroacetate (CAS 2156-56-1) at 98% purity is a highly water-soluble, stable organic salt widely procured as a benchmark inhibitor of pyruvate dehydrogenase kinase (PDK). Unlike its free acid counterpart, which is a corrosive and volatile liquid, sodium dichloroacetate presents as a stable white crystalline powder that decomposes at 198 °C[1]. This physical form provides excellent processability and precise stoichiometric control for both biological assays and chemical synthesis. Its high aqueous solubility and neutral profile upon dissolution make it the standard choice for metabolic modulation studies, avoiding the complex handling, safety hazards, and pH adjustment steps required by generic chloroacetic acids [2].
Procurement substitution with dichloroacetic acid (the free acid) introduces severe handling risks and experimental variability, as the free acid is a highly corrosive liquid (pKa 1.48) that demands rigorous neutralization before any biological or formulation use [1]. This manual titration step often leads to batch-to-batch pH inconsistencies in cell culture media. Furthermore, substituting with closely related salts like sodium monochloroacetate (NaMCA) or sodium trichloroacetate (NaTCA) is scientifically invalid; NaMCA is approximately 20 times more acutely toxic and lacks specific PDK inhibitory activity, while NaTCA acts primarily as a protein precipitant . Consequently, utilizing 98% pure sodium dichloroacetate is critical to ensure target specificity and avoid the indiscriminate cytotoxicity associated with lower-grade or analog chloroacetates [2].
When preparing aqueous solutions for biological or synthetic applications, the physical state of the precursor is critical. Sodium dichloroacetate is a stable solid powder that dissolves readily in cold water without drastically altering the pH. In contrast, dichloroacetic acid is a corrosive liquid with a pKa of 1.48 and a vapor pressure of 0.19 kPa at 20 °C [1]. Utilizing the free acid requires hazardous liquid handling and precise base titration to prevent severe acidification of the media [2].
| Evidence Dimension | Physical state and acidity |
| Target Compound Data | Stable solid powder, neutral dissolution |
| Comparator Or Baseline | Dichloroacetic acid (corrosive liquid, pKa 1.48) |
| Quantified Difference | Eliminates extreme acidity and volatility |
| Conditions | Aqueous formulation at room temperature |
Procuring the sodium salt eliminates the need for hazardous liquid handling and manual pH titration, ensuring reproducible formulation for sensitive biological assays.
Sodium dichloroacetate is a recognized inhibitor of pyruvate dehydrogenase kinase (PDK), typically exhibiting IC50 values in the 10-100 µM range for target inhibition, which shifts cellular metabolism from glycolysis to oxidative phosphorylation without causing immediate cell death[1]. If a buyer attempts to substitute with sodium monochloroacetate (NaMCA), the metabolic shift fails. NaMCA does not specifically inhibit PDK and is reported to be at least 20 times more acutely toxic than dichloroacetates, leading to rapid, non-specific cellular necrosis .
| Evidence Dimension | Toxicity and target mechanism |
| Target Compound Data | Specific PDK inhibition (IC50 ~10-100 µM) with low acute cytotoxicity |
| Comparator Or Baseline | Sodium monochloroacetate (>20x higher acute toxicity) |
| Quantified Difference | >20-fold reduction in acute indiscriminate toxicity |
| Conditions | In vitro cellular viability and metabolic assays |
Selecting NaDCA over monochloroacetate analogs is mandatory to achieve specific metabolic reprogramming without destroying the biological model through off-target toxicity.
The 98% purity specification of this sodium dichloroacetate product is critical for maintaining assay integrity. Technical-grade or crude dichloroacetic materials often contain up to 0.2% monochloroacetic acid and 1.0% trichloroacetic acid[1]. Because monochloroacetate is highly toxic and trichloroacetate is a known protein precipitant and hepatocarcinogen in murine models [2], even small percentage fluctuations of these impurities can drastically skew baseline viability data in long-term cell cultures or in vivo models.
| Evidence Dimension | Impurity profile impact |
| Target Compound Data | 98% pure NaDCA (controlled trace impurities) |
| Comparator Or Baseline | Technical grade (contains up to 0.2% MCA and 1.0% TCA) |
| Quantified Difference | Minimization of highly toxic MCA/TCA contaminants |
| Conditions | Long-term cellular and in vivo metabolic studies |
Procuring a strictly 98% pure grade prevents trace highly-toxic chloroacetates from confounding experimental results, ensuring high batch-to-batch reproducibility.
Due to its stable solid form and specific PDK inhibitory action, 98% sodium dichloroacetate is the optimal precursor for preparing stock solutions in cancer metabolism research. It allows researchers to reliably shift cellular metabolism from aerobic glycolysis (the Warburg effect) to oxidative phosphorylation without the pH-induced artifacts caused by free dichloroacetic acid [1].
In studies targeting congenital defects of the pyruvate dehydrogenase complex (PDHC), the high purity of this sodium salt ensures that subjects are not exposed to the severe acute toxicity of monochloroacetate impurities. Its reliable aqueous solubility enables precise dosing in drinking water or injectable formulations[2].
Beyond biological applications, sodium dichloroacetate serves as a highly processable organic salt precursor for synthesizing microporous carbon materials. Its solid-state thermal decomposition profile (decomposing at 198 °C) provides predictable stoichiometry and structural control that cannot be achieved using volatile liquid free acids.
Irritant;Health Hazard